1-(Methoxymethoxy)-3-methylbenzene
Description
1-(Methoxymethoxy)-3-methylbenzene is an aromatic ether derivative characterized by a methoxymethoxy (–OCH₂OCH₃) group and a methyl (–CH₃) group attached to a benzene ring at the 1- and 3-positions, respectively. This compound is structurally distinct due to the presence of the methoxymethoxy group, which serves as a protective group in organic synthesis, enhancing stability and modulating reactivity during multi-step reactions .
The methoxymethoxy group contributes to increased molecular weight (compared to simpler analogs like 3-methylanisole) and alters electronic properties, making the compound less reactive toward electrophilic substitution than its methyl or methoxy counterparts.
Properties
CAS No. |
57234-27-2 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(methoxymethoxy)-3-methylbenzene |
InChI |
InChI=1S/C9H12O2/c1-8-4-3-5-9(6-8)11-7-10-2/h3-6H,7H2,1-2H3 |
InChI Key |
PEQIXJICXMPXKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Key Electronic Effects |
|---|---|---|---|---|
| 1-(Methoxymethoxy)-3-methylbenzene | C₉H₁₂O₂ | 152.19 (est.) | –OCH₂OCH₃ (1), –CH₃ (3) | Electron-donating (–OCH₃), steric bulk |
| 1-Methoxy-3-(methoxymethyl)benzene | C₉H₁₂O₂ | 152.19 | –OCH₃ (1), –CH₂OCH₃ (3) | Similar electron donation, less bulk |
| 1-(Ethoxymethoxy)-3-methylbenzene | C₁₀H₁₄O₂ | 166.22 | –OCH₂OCH₂CH₃ (1), –CH₃ (3) | Increased steric hindrance |
| 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene | C₉H₉F₃O₂ | 206.16 | –OCH₂OCH₃ (1), –CF₃ (3) | Strong electron-withdrawing (–CF₃) |
| 3-Methylanisole | C₈H₁₀O | 122.16 | –OCH₃ (1), –CH₃ (3) | Basic methoxy donor |
- Key Observations: The methoxymethoxy group in this compound provides greater steric hindrance and slightly enhanced electron donation compared to 3-methylanisole (–OCH₃ vs. –OCH₂OCH₃) . Substituting the methyl group with a trifluoromethyl group (as in 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene) introduces strong electron-withdrawing effects, drastically altering reactivity in electrophilic aromatic substitution .
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